Pyridoxal calcium phosphate

説明

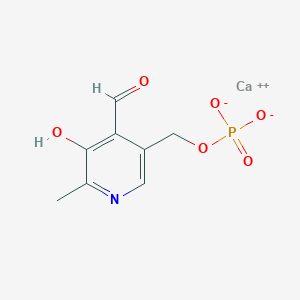

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

calcium;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P.Ca/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUYQVNATYLYKD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8CaNO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207870 | |

| Record name | Pyridoxal calcium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5913-70-2 | |

| Record name | Pyridoxal calcium phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005913702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal calcium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDOXAL CALCIUM PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JJ4V52LB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Catalysis and Reaction Specificity of Pyridoxal 5 Phosphate Dependent Enzymes

Core Mechanistic Principles of Pyridoxal (B1214274) 5'-Phosphate Coenzymology

The diverse catalytic functions of PLP-dependent enzymes are unified by a set of fundamental mechanistic principles. These principles revolve around the formation of covalent adducts between the coenzyme and the amino acid substrate, leading to the stabilization of carbanionic intermediates.

Formation of Internal and External Aldimines with Enzyme Active Sites

The catalytic cycle of a PLP-dependent enzyme commences with the coenzyme covalently bound to the active site. libretexts.org The aldehyde group of PLP forms a Schiff base linkage, known as an internal aldimine , with the ε-amino group of a specific lysine (B10760008) residue within the enzyme's active site. wikipedia.orglibretexts.org This internal aldimine holds the coenzyme in a ready state for substrate binding.

Upon the entry of an amino acid substrate into the active site, a transimination reaction occurs. libretexts.org The α-amino group of the substrate displaces the lysine's ε-amino group, forming a new Schiff base between the substrate and PLP. wikipedia.org This new complex is termed the external aldimine . wikipedia.orglibretexts.org The formation of the external aldimine is a critical step that positions the substrate for the subsequent catalytic events. researchgate.net

| Stage | Description | Key Bonds |

| Internal Aldimine | PLP is covalently linked to a lysine residue in the enzyme's active site via a Schiff base. | C=N bond between PLP aldehyde carbon and lysine ε-amino group. |

| External Aldimine | The amino acid substrate displaces the lysine residue, forming a new Schiff base with PLP. | C=N bond between PLP aldehyde carbon and substrate α-amino group. |

Quinonoid Intermediates and Subsequent Protonation Events

Following the formation of the external aldimine, the PLP coenzyme acts as an electron sink, facilitating the cleavage of one of the bonds to the α-carbon of the amino acid substrate. researchgate.netfrontiersin.org This results in the formation of a resonance-stabilized carbanion known as a quinonoid intermediate . wikipedia.orglibretexts.org The delocalization of the negative charge onto the pyridinium (B92312) ring of PLP is a key feature of its catalytic power. bmbreports.org

The fate of the quinonoid intermediate is determined by the specific reaction catalyzed by the enzyme and involves precise protonation events. researchgate.net For instance, in transamination reactions, the quinonoid intermediate is protonated at the C4' position of the PLP, leading to a ketimine intermediate. frontiersin.org Conversely, in decarboxylation reactions, the quinonoid intermediate is protonated at the α-carbon of the original amino acid. frontiersin.orgnih.gov The specific proton donor residues in the active site play a crucial role in dictating the reaction pathway. researchgate.net

Stereoelectronic Control (Dunathan Stereoelectronic Hypothesis)

The remarkable specificity of PLP-dependent enzymes in cleaving one of the four bonds to the α-carbon of the amino acid substrate is explained by the Dunathan Stereoelectronic Hypothesis . wikipedia.orgwikiwand.com This hypothesis posits that the bond to the α-carbon that is to be cleaved must be oriented perpendicular to the plane of the conjugated π-system of the PLP-substrate complex. wikipedia.org

This perpendicular orientation allows for maximum orbital overlap between the sigma bond being broken and the extended π-system of the quinonoid intermediate. wikipedia.org This overlap stabilizes the transition state of the bond-breaking step, thereby lowering the activation energy for that specific reaction. The enzyme's active site precisely controls the conformation of the external aldimine, ensuring that only the correct bond is aligned for cleavage.

Diversity of PLP-Dependent Catalytic Reactions

The core mechanistic principles outlined above enable PLP-dependent enzymes to catalyze a wide variety of chemical transformations that are fundamental to cellular metabolism.

Transamination Reactions and Amino Acid Interconversion

Transamination reactions, catalyzed by aminotransferases or transaminases, are central to the synthesis and degradation of amino acids. patsnap.com In these reactions, the α-amino group of an amino acid is transferred to an α-keto acid, resulting in the formation of a new amino acid and a new α-keto acid. patsnap.com

The mechanism proceeds through the formation of an external aldimine, followed by deprotonation to form a quinonoid intermediate. wikipedia.org This intermediate is then protonated at the C4' position of PLP to yield a ketimine. wikipedia.org Hydrolysis of the ketimine releases the α-keto acid product and leaves the amino group attached to the coenzyme, now in the form of pyridoxamine (B1203002) 5'-phosphate (PMP). libretexts.org The PMP then donates the amino group to another α-keto acid in the reverse of the first half-reaction to regenerate the PLP coenzyme and form a new amino acid. libretexts.org

| Step | Intermediate | Key Event |

| 1 | External Aldimine | Formation of Schiff base between amino acid and PLP. |

| 2 | Quinonoid Intermediate | Deprotonation at the α-carbon. |

| 3 | Ketimine Intermediate | Protonation at the C4' of PLP. |

| 4 | Pyridoxamine 5'-Phosphate (PMP) | Hydrolysis releases the α-keto acid. |

| 5 | PLP Regeneration | PMP donates the amino group to an α-keto acid. |

Decarboxylation Pathways

PLP-dependent decarboxylases catalyze the removal of the carboxyl group from an amino acid, producing a primary amine and carbon dioxide. patsnap.comlibretexts.org These reactions are essential for the synthesis of neurotransmitters and other biogenic amines. patsnap.comnih.gov For example, the synthesis of dopamine (B1211576) from L-DOPA and serotonin (B10506) from 5-hydroxytryptophan (B29612) are catalyzed by PLP-dependent decarboxylases. frontiersin.orgnih.gov

The mechanism involves the formation of an external aldimine, which positions the carboxyl group for cleavage. frontiersin.org The electron-withdrawing capacity of the PLP ring facilitates the departure of CO2, leading to the formation of a quinonoid intermediate. frontiersin.orgnih.gov Subsequent protonation of this intermediate at the α-carbon by an active site residue, such as a conserved histidine, yields the amine product and regenerates the internal aldimine upon transimination with the active site lysine. frontiersin.orgnih.gov

Racemization, Elimination, and Substitution Reactions

Pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze a wide array of reactions involving amino acids, including racemizations, eliminations, and substitutions. nih.gov These transformations are crucial for various metabolic pathways. The versatility of PLP as a cofactor is central to the diverse catalytic activities observed in these enzymes. researchgate.net

Racemization: PLP-dependent racemases facilitate the interconversion of L- and D-amino acids. The catalytic cycle begins with the formation of an external aldimine between PLP and the amino acid substrate. libretexts.org A key step in racemization is the deprotonation at the α-carbon of the substrate by an active site base, forming a carbanionic intermediate that is stabilized by the electron-sink capacity of the PLP cofactor. libretexts.orgrsc.org Reprotonation then occurs on the opposite face of the α-carbon, leading to the formation of the opposite enantiomer. nih.gov A final transimination step releases the product and regenerates the internal aldimine with the enzyme's active site lysine. libretexts.org

Elimination Reactions: In β-elimination reactions, PLP assists in the removal of a substituent from the β-carbon of an amino acid. The mechanism also proceeds through the formation of a carbanionic intermediate following α-proton abstraction. libretexts.org This intermediate then facilitates the elimination of the β-substituent, resulting in the formation of an α,β-unsaturated intermediate. beilstein-institut.de An example of this is the reaction catalyzed by serine dehydratase, which converts serine to pyruvate. libretexts.org Furthermore, the electron sink capability of PLP enables some enzymes to catalyze γ-eliminations, where a substituent is removed from the γ-carbon of the amino acid side chain. libretexts.org

Substitution Reactions: β-substitution reactions are catalyzed by several PLP-dependent enzymes and involve the replacement of a substituent at the β-carbon. beilstein-institut.de This process typically begins with a β-elimination to form an aminoacrylate intermediate. beilstein-institut.de Subsequently, a nucleophile attacks the β-carbon of this intermediate in a conjugate addition reaction, leading to the formation of a new amino acid. libretexts.orgbeilstein-institut.de These reactions can form carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds, depending on the nature of the attacking nucleophile. beilstein-institut.de

The table below summarizes the key mechanistic steps for these reactions.

| Reaction Type | Key Mechanistic Steps | Intermediate(s) |

| Racemization | 1. Transimination with substrate2. α-proton abstraction3. Reprotonation on the opposite face4. Transimination to release product | External aldimine, Carbanionic intermediate |

| β-Elimination | 1. Transimination with substrate2. α-proton abstraction3. Elimination of β-substituent | External aldimine, Carbanionic intermediate, α,β-unsaturated intermediate |

| β-Substitution | 1. β-elimination to form aminoacrylate2. Nucleophilic attack at β-carbon | Aminoacrylate intermediate |

Investigation of Oxidative Side Reactions in Specific PLP-Dependent Decarboxylases

While PLP-dependent decarboxylases primarily catalyze the removal of a carboxyl group from amino acids, some of these enzymes have been found to exhibit oxidative side reactions. nih.govfrontiersin.org These reactions involve the consumption of molecular oxygen and can lead to the formation of carbonyl compounds from amino acid substrates. nih.gov

Decarboxylation-dependent oxidative deamination is a notable side reaction where the carbanionic intermediate, formed after decarboxylation, reacts with molecular oxygen instead of undergoing protonation. researchgate.net This off-pathway reaction results in the oxidative deamination of the substrate. nih.govresearchgate.net Such oxidative reactions are not always minor side reactions; in some instances, they represent the primary catalytic activity of the enzyme. For example, some enzymes initially classified as aromatic amino acid decarboxylases have been shown to primarily catalyze the decarboxylation-oxidative deamination of aromatic amino acids to produce aromatic acetaldehydes. nih.govfrontiersin.org

The table below presents examples of PLP-dependent decarboxylases and their observed oxidative reactions.

| Enzyme | Substrate(s) | Primary Reaction | Oxidative Side Reaction Product(s) |

| Dopa decarboxylase | L-dopa, 5-hydroxytryptophan | Decarboxylation to dopamine and serotonin | Oxidative deamination products nih.govfrontiersin.org |

| Aromatic aldehyde synthases | L-phenylalanine | Decarboxylation-oxidative deamination | Phenylacetaldehyde nih.gov |

| Insect PLP-containing proteins | Aromatic amino acids | Decarboxylation-oxidative deamination | Aromatic acetaldehydes nih.govfrontiersin.org |

| PvdN | Glutamic acid | Oxidative decarboxylation | Succinamide nih.gov |

These oxidative side reactions can have physiological and pathological implications. nih.gov For instance, the dysregulation of neurotransmitter synthesis by these side reactions under oxidative stress conditions has been linked to neurodegenerative states. nih.gov

Structural Basis for Substrate and Reaction Type Specificity

The remarkable specificity of PLP-dependent enzymes for both their substrates and the type of reaction they catalyze is determined by the three-dimensional structure of their active sites. Although these enzymes can be classified into different fold types, a particular fold does not rigidly dictate a specific reaction type, as enzymes within the same fold family can catalyze different reactions. nih.gov

The precise orientation of the external aldimine intermediate, formed between PLP and the amino acid substrate, is a critical factor in determining which bond to the α-carbon will be cleaved. nih.govwikipedia.org This orientation is controlled by specific interactions between the substrate and active site residues. nih.gov For example, in ornithine decarboxylase, the Nε-amino group of the ornithine substrate is anchored by a specific aspartate residue in the active site. researchgate.net

The structural basis for substrate specificity has been elucidated in several PLP-dependent enzymes. In ArnB, a PLP-dependent transaminase, the sugar-nucleotide binding site is located in a cleft between the subunits of the enzyme dimer. acs.orgnih.gov The uracil (B121893) moiety of the substrate is buried at the interface, while the ribose and phosphate (B84403) groups are exposed to the solvent. acs.orgnih.gov This specific binding mode ensures the correct positioning of the substrate for catalysis. nih.gov

Enzyme-Coenzyme Binding Dynamics and Holoenzyme Formation Principles

The formation of the active holoenzyme in PLP-dependent enzymes involves the binding of the PLP cofactor to the apoenzyme (the enzyme without the cofactor). This process is crucial for enzymatic activity.

Initially, PLP enters the active site and forms a covalent bond with a conserved lysine residue. libretexts.org The ε-amino group of this lysine attacks the aldehyde group of PLP to form an internal aldimine, also known as a Schiff base. nih.govfrontiersin.orgmdpi.com This internal aldimine is the resting state of the enzyme. libretexts.org

The formation of the holoenzyme can also involve conformational changes in the enzyme. In some cases, the binding of the cofactor induces a structural rearrangement that leads to the formation of the active conformation. researchgate.net The PLP synthase holoenzyme, for instance, is a complex structure composed of two different subunits, YaaD and YaaE, which assemble into a dodecameric core. nih.gov

Interactions of Pyridoxal 5 Phosphate with Calcium and Phosphate Systems in Mechanistic Research

Mechanistic Contributions to Biomineralization Processes and Calcium Phosphate (B84403) Formation

The formation of mineralized tissues is a highly regulated process involving the controlled deposition of calcium phosphate crystals. Pyridoxal (B1214274) 5'-phosphate is intricately linked to this process through its interaction with key enzymes and its influence on the initial stages of mineral formation.

Enzymatic Regulation of Inorganic Phosphate Ions by Tissue-Nonspecific Alkaline Phosphatase (TNAP)

Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme in biomineralization, primarily by regulating the local concentration of inorganic phosphate (Pi), a necessary component for the formation of hydroxyapatite (B223615) crystals. researchgate.net One of the key substrates for TNAP is pyridoxal 5'-phosphate. researchgate.netresearchgate.net TNAP catalyzes the hydrolysis of PLP, releasing both pyridoxal and an inorganic phosphate ion. This enzymatic activity directly increases the local concentration of Pi, thereby promoting the mineralization process. The regulation of Pi availability is a critical control point in bone and tooth formation, and the hydrolysis of PLP by TNAP represents a significant pathway for providing this essential mineral component. researchgate.net In conditions of low TNAP activity, such as in the genetic disorder hypophosphatasia, the extracellular accumulation of its substrates, including inorganic pyrophosphate (PPi) and PLP, is observed, leading to impaired bone mineralization. researchgate.netnih.gov

Influence on Amorphous Calcium Phosphate Precursor Stabilization and Transformation

The initial solid phase of calcium phosphate that forms during biomineralization is typically an amorphous precursor, known as amorphous calcium phosphate (ACP). nih.gov ACP is a metastable phase that subsequently transforms into crystalline hydroxyapatite. The stability and transformation of this precursor are critical for the controlled growth of mineralized tissues. While direct evidence of PLP as a stabilizer of ACP is still an area of active investigation, its role as a source of phosphate ions is well-established. Some studies have utilized PLP as a phosphorus source in the hydrothermal synthesis of hydroxyapatite nanorods. This suggests that the release of phosphate from PLP can influence the nucleation and growth of calcium phosphate phases, which inherently involves the initial formation and subsequent transformation of ACP. The controlled release of phosphate from PLP by enzymatic action could play a role in modulating the local supersaturation of ions, thereby influencing the stability and transformation kinetics of ACP. The stabilization of ACP is crucial, as its rapid conversion can lead to uncontrolled mineral deposition. nih.gov Various molecules, including citrate (B86180) and certain polymers, are known to stabilize ACP. nih.govnih.govrsc.org

Heterogeneous Enzyme Activity in Controlled Calcium Phosphate Nanomaterial Synthesis

Recent research has highlighted the importance of the heterogeneous activity of enzymes like TNAP in the controlled synthesis of calcium phosphate nanomaterials. This heterogeneous activity allows for precise spatial and temporal control over the mineralization process. TNAP, being a key enzyme in providing inorganic phosphate, plays a pivotal role in this process. researchgate.net The biochemical substrates for TNAP are inorganic pyrophosphate and pyridoxal 5'-phosphate. researchgate.net By hydrolyzing PLP, TNAP can generate localized gradients of inorganic phosphate. This localized production of Pi is fundamental to initiating and controlling the nucleation and growth of calcium phosphate nanoparticles. The heterogeneous distribution and activity of TNAP on cellular and vesicular membranes can therefore dictate the sites and rates of mineralization, contributing to the formation of organized and functional mineralized tissues. The enzymatic release of phosphate from PLP is a key step in this spatially controlled synthesis of nanomaterials, highlighting the compound's importance in the intricate machinery of biomineralization.

Pyridoxal 5'-Phosphate Modulation of Calcium-Related Biological Signaling in Model Systems

Beyond its role in mineralization, pyridoxal 5'-phosphate has been shown to modulate calcium-related biological signaling pathways, particularly in the nervous system. This modulation occurs through its impact on neuronal excitability and its direct interaction with specific ion channels.

Impact on Neuronal Excitability and Intracellular Calcium Dysregulation in in vitro Models

In the central nervous system, a delicate balance between excitatory and inhibitory signals is crucial for proper neuronal function. Pyridoxal 5'-phosphate is an essential cofactor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Research using in vitro models has demonstrated that even a moderate deficiency in PLP can lead to neuronal hyperexcitability. This hyperexcitability is characterized by an increased frequency and intensity of calcium signaling within neurons. In primary mouse neuronal cultures, a reduction in PLP activity resulted in a hyperactive phenotype with amplified calcium signaling and accumulation, particularly under mild pathological conditions. researchgate.netnih.gov These findings suggest that adequate levels of PLP are necessary for maintaining neuronal calcium homeostasis and that its deficiency can lead to dysregulation of intracellular calcium, a hallmark of various neurological disorders.

| Experimental Model | PLP Condition | Observed Effect on Neuronal Calcium Signaling |

| Primary mouse neuronal cultures | Moderate deficiency (induced by ADP) | Increased frequency and intensity of calcium spikes |

| Primary mouse neuronal cultures | Moderate deficiency (induced by ADP) under mild pathological conditions | Further amplification of calcium signaling and accumulation |

Mechanistic Studies of Pyridoxal 5'-Phosphate Inhibition of Purinergic Receptors (e.g., P2X receptors)

Purinergic receptors, particularly the P2X subtype, are ATP-gated ion channels that play a significant role in various physiological processes, including neurotransmission and inflammation. These receptors are permeable to cations, including calcium. Mechanistic studies have revealed that pyridoxal 5'-phosphate and its derivatives can act as antagonists of P2X receptors. This inhibition has been characterized using techniques such as patch-clamp electrophysiology. For instance, PLP has been shown to block P2X₂, P2X₄, P2X₇, and P2X₂/₃ receptors expressed in HEK293 cells. The inhibitory effect of PLP on these receptors suggests a direct interaction with the channel, thereby modulating calcium influx and downstream signaling events. The antagonist properties of PLP on P2 purinoceptors have been investigated in various tissues, including the rat isolated vagus nerve and vas deferens. This inhibitory action on P2X receptors provides a direct mechanism by which PLP can modulate calcium-dependent signaling pathways in both neuronal and non-neuronal cells.

| P2X Receptor Subtype | Reported Inhibition by PLP |

| P2X₂ | Yes |

| P2X₄ | Yes |

| P2X₇ | Yes |

| P2X₂/₃ | Yes |

Utilization of Calcium Phosphate Nanocarriers for Targeted Delivery of Pyridoxal 5'-Phosphate in Research

Calcium phosphate nanoparticles (CaP NPs) have emerged as highly promising vehicles for drug delivery, owing to their exceptional biocompatibility and biodegradability. nih.govnih.gov Composed of the primary mineral constituent of human bone and teeth, these nanocarriers are readily metabolized and avoid the toxicity concerns associated with many other inorganic nanoparticles. nih.gov A key feature of CaP NPs is their pH-dependent solubility; they remain stable at the neutral pH of the bloodstream but readily dissolve in the acidic environment of endosomes and lysosomes within cells. nih.govmaastrichtuniversity.nl This intrinsic property makes them ideal for targeted intracellular delivery of therapeutic molecules, ensuring the cargo is released directly at the site of action.

In a novel approach to synthesizing these nanocarriers, research has demonstrated the use of biocompatible, phosphorus-containing biomolecules as the organic phosphorus source, moving away from traditional inorganic phosphate salts. nih.gov This method allows for slower hydrolysis and more controlled crystal growth. Notably, Pyridoxal 5'-phosphate (PLP) has been successfully employed as such a phosphorus source for the hydrothermal synthesis of hydroxyapatite nanorods, a crystalline form of calcium phosphate. researchgate.netosti.gov In this process, PLP is hydrolyzed under hydrothermal conditions to release phosphate ions, which then react with calcium ions to form the nanostructures. osti.gov This innovative synthesis is simple, surfactant-free, and environmentally friendly. osti.gov

While research has highlighted the use of PLP in the fabrication of CaP nanocarriers, the encapsulation of PLP as a therapeutic cargo within these nanoparticles is an area of growing interest. The inherent properties of CaP NPs make them a suitable candidate for delivering vitamins and cofactors like PLP. nih.govmdpi.com The strong affinity of calcium phosphate for various biomolecules and its ability to protect its cargo from degradation make it a robust platform for such applications. nih.govnih.gov

Below is a table summarizing the characteristics of CaP nanocarriers synthesized using PLP and their general properties relevant to targeted delivery.

| Property | Description | Research Finding |

| Synthesis Source | Pyridoxal 5'-phosphate (PLP) is used as a biocompatible organic phosphorus source. | PLP hydrolyzes under hydrothermal conditions to provide phosphate ions for the formation of hydroxyapatite nanorods. osti.gov |

| Biocompatibility | High, as calcium and phosphate are natural components of the human body. | CaP NPs are considered non-toxic and non-immunogenic, avoiding adverse immune responses. nih.govmdpi.com |

| Biodegradability | Degrades into harmless calcium and phosphate ions. | The nanoparticles are resorbed in the body, particularly in acidic intracellular environments. nih.govmaastrichtuniversity.nl |

| Release Mechanism | pH-responsive dissolution. | CaP NPs are stable at neutral pH but dissolve in the low pH of endosomes/lysosomes, releasing their cargo inside the target cell. nih.govmaastrichtuniversity.nl |

| Targeting Potential | Can be functionalized with targeting ligands for specific cell uptake. | Surface modifications can be made to enhance delivery to specific tissues or cells, such as tumors. nih.gov |

Application of Calcium Phosphate in Enzyme Purification and Characterization Methodologies (e.g., Cystathionine Beta-Synthase)

Calcium phosphate, in the form of hydroxyapatite, serves as a unique and effective medium for the chromatographic purification of proteins, including PLP-dependent enzymes. bio-rad.com Hydroxyapatite chromatography (HAC) is considered a mixed-mode or multi-modal chromatography because it utilizes two distinct interaction mechanisms for separation: cation exchange via its phosphate groups (P-sites) and metal affinity chelation via its calcium ions (C-sites). bio-rad.comnih.gov This dual-mode action provides unique selectivity that can separate proteins that are difficult to resolve using conventional single-mode chromatography techniques. nih.gov

Cystathionine Beta-Synthase (CBS) is a crucial PLP-dependent enzyme that plays a central role in the metabolism of homocysteine. nih.gov Deficiencies in CBS activity can lead to inherited metabolic disorders. nih.gov The purification of CBS is essential for its characterization and for research into these conditions. Methodologies for the purification of recombinant CBS have been developed that incorporate several chromatographic steps to achieve high purity.

A patented method for purifying CBS specifically includes a chromatographic separation step using a ceramic hydroxyapatite resin. google.com This step is critical in a multi-step purification process that may also involve ion exchange and metal affinity chromatography. google.com In hydroxyapatite chromatography, proteins are typically loaded onto the column in a low-concentration phosphate buffer. Elution is then achieved by applying an increasing gradient of phosphate buffer. bio-rad.com The phosphate ions in the elution buffer compete with the protein's carboxyl groups for the C-sites and with the column's P-sites for the protein's basic residues, leading to the protein's release from the resin.

The table below outlines the principles of using calcium phosphate (hydroxyapatite) chromatography for the purification of a PLP-dependent enzyme like Cystathionine Beta-Synthase.

| Parameter | Role in Purification of Cystathionine Beta-Synthase (CBS) | Mechanism of Action |

| Stationary Phase | Ceramic Hydroxyapatite [Ca10(PO4)6(OH)2] | Provides a solid support with dual interaction sites for protein binding. bio-rad.comgoogle.com |

| Binding Interaction 1 | Cation Exchange | Positively charged amino acid residues on the surface of CBS can interact with the negatively charged phosphate groups (P-sites) of the hydroxyapatite. bio-rad.comnih.gov |

| Binding Interaction 2 | Metal Affinity/Chelation | Negatively charged carboxyl groups (from aspartyl and glutamyl residues) on CBS can form chelation complexes with the positively charged calcium ions (C-sites) of the hydroxyapatite. bio-rad.com |

| Elution Method | Phosphate Gradient | An increasing concentration of sodium or potassium phosphate is used to elute the bound CBS. The phosphate ions compete for both the P-sites and C-sites, disrupting the protein-resin interactions. bio-rad.comnih.gov |

| Purification Outcome | High Purity CBS | This chromatographic step effectively removes impurities, contributing to the isolation of substantially pure CBS suitable for characterization and research. google.com |

The application of calcium phosphate-based materials, from the synthesis of sophisticated nanocarriers to the precise purification of vital enzymes like CBS, underscores the versatile and critical role of the interaction between pyridoxal 5'-phosphate, calcium, and phosphate systems in modern scientific research.

Advanced Analytical Methodologies for Pyridoxal 5 Phosphate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of modern vitamin B6 analysis, providing the necessary separation of PLP from a complex mixture of other vitamers and potentially interfering compounds in biological samples. These techniques offer high resolution, enabling precise quantification essential for research applications.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the determination of PLP and other B6 vitamers. ste-mart.commdpi.com Its versatility allows for various separation modes and detection systems, tailored to the specific requirements of the analysis. Reversed-phase HPLC is a common approach, often utilizing C18 columns to separate the different forms of vitamin B6. nih.govnih.gov

HPLC coupled with Ultraviolet-Visible (UV-Vis) detection is a robust method for quantifying PLP. The pyridoxal (B1214274) ring structure possesses inherent chromophores that absorb light in the UV spectrum. Detection is often performed at specific wavelengths to maximize sensitivity and minimize interference. For instance, a reversed-phase liquid chromatographic method was developed for the analysis of PLP and its impurities, with analytes detected by UV at 240 nm. nih.gov Another study established a two-dimensional liquid chromatography method with a UV detector (2D-LC-UV) for the simultaneous detection of PLP, 4-pyridoxic acid (PA), and pyridoxal (PL), setting the detection wavelength at 310 nm after derivatization to enhance the response. mdpi.com This 2D-LC-UV method demonstrated high sensitivity, with a detection limit for PLP as low as 0.1 nmol/L. mdpi.com

Interactive Table: HPLC-UV Methods for PLP Analysis

| Method | Column | Mobile Phase Components | Detection Wavelength | PLP Limit of Detection (LOD) | Reference |

| RP-HPLC | Polaris C18 | 20 mM ammonium formate in 0.65% formic acid - acetonitrile | 240 nm | Not Specified | nih.gov |

| 2D-LC-UV | C18 | Methanol, acetonitrile, 0.02 mol/L ammonium acetate | 310 nm | 0.1 nmol/L | mdpi.com |

Fluorimetric detection offers significantly higher sensitivity and selectivity compared to UV-Vis detection for PLP analysis. mdpi.com While some B6 vitamers like 4-pyridoxic acid are naturally fluorescent, PLP's native fluorescence is often insufficient for sensitive assays in biological matrices. mdpi.comresearchgate.net To overcome this, various derivatization strategies are employed either before (pre-column) or after (post-column) chromatographic separation.

A common pre-column derivatization agent is semicarbazide, which reacts with PLP to form a highly fluorescent product. nih.gov Post-column derivatization involves mixing the column eluent with a reagent that converts PLP into a more fluorescent compound. nih.gov Strategies include:

Sodium Bisulfite: A post-column derivatization with a phosphate (B84403) buffer containing sodium bisulfite enhances the fluorescence of PLP, allowing for detection at excitation and emission wavelengths of 328 nm and 393 nm, respectively. nih.govresearchgate.net

Chlorite: Using chlorite as a post-column reagent can improve the detection sensitivity for PLP by approximately four-fold compared to bisulfite. researchgate.net Chlorite oxidizes PLP to the more fluorescent 4-pyridoxic acid 5'-phosphate. researchgate.net

Cyanide: Treatment with potassium cyanide under slightly alkaline conditions forms 4-pyridoxolactone, a highly fluorescent compound, though this method involves toxic reagents. researchgate.netnih.gov

These methods enable the detection and quantification of PLP at nanomolar concentrations, making them suitable for clinical and research studies. nih.gov A novel HPLC method using fluorescence detection was developed for the simultaneous analysis of both PLP and thiamine pyrophosphate (TPP), demonstrating linearity for PLP up to 4000 nmol/L. nih.gov

The analysis of all vitamin B6 vitamers simultaneously presents a chromatographic challenge due to their varying polarities. Mixed-mode stationary phases, which combine reversed-phase and ion-exchange characteristics, offer a powerful solution. helixchrom.com These columns can retain and separate both polar, charged compounds like PLP and less polar vitamers in a single chromatographic run. For example, the Amaze TH mixed-mode column utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) and cation-exchange separation modes to effectively separate pyridoxal, pyridoxine, and pyridoxal 5'-phosphate. helixchrom.comhelixchrom.com This approach simplifies the analytical workflow by avoiding the need for multiple columns or complex mobile phase gradients. helixchrom.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Multi-Analyte Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for vitamin analysis due to its exceptional sensitivity, specificity, and ability to perform multi-analyte profiling. researchgate.net This technique allows for the simultaneous quantification of multiple B6 vitamers in a single, short run time, often without the need for chemical derivatization. nih.gov

In LC-MS/MS, after chromatographic separation, the analytes are ionized (commonly using electrospray ionization - ESI) and detected by a mass spectrometer. researchgate.netnih.gov The use of multiple reaction monitoring (MRM) mode provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. researchgate.net For PLP, a common mass transition is m/z 247.9 → 149.9. researchgate.net

LC-MS/MS methods have been developed to measure all known plasma forms of vitamin B6, achieving limits of detection in the low nanomolar range (0.1-4.0 nmol/L). nih.gov The high throughput and accuracy of UPLC-MS/MS (Ultra-Performance Liquid Chromatography) make it particularly suitable for large-scale clinical and epidemiological studies. nih.govresearchgate.net

Interactive Table: Performance Characteristics of Selected Analytical Methods

| Technique | Method Principle | Limit of Quantification (LOQ) | Key Advantage | Reference |

| HPLC-FLD | Pre-column derivatization with semicarbazide | 5.8 nmol/L | Robust and suitable for routine measurement | nih.gov |

| 2D-LC-UV | Derivatization and two-dimensional separation | 0.2 nmol/L | High sensitivity with UV detection | mdpi.com |

| LC-MS/MS | Tandem mass spectrometry | 0.1 - 4.0 nmol/L | High specificity and multi-analyte capability | nih.gov |

| UPLC-MS/MS | Ultra-performance liquid chromatography with MS/MS | 6 nmol/L | Fast analysis time and high throughput | researchgate.net |

Spectrophotometric and Fluorimetric Assays for Research Applications

While chromatographic methods provide detailed profiling of B6 vitamers, spectrophotometric and fluorimetric assays offer simpler, often high-throughput alternatives for quantifying total PLP, particularly in research settings. sigmaaldrich.com These methods are typically based on the coenzyme function of PLP in specific enzymatic reactions. ujms.net

Spectrophotometric Assays: These assays often involve reconstituting a PLP-dependent apoenzyme with a sample containing PLP. The activity of the resulting holoenzyme is then measured by monitoring the change in absorbance of a substrate or product. For example, one method uses the apoenzyme of D-phenylglycine aminotransferase. The enzymatic activity of the reconstituted enzyme is determined by monitoring the formation of a product that strongly absorbs UV light at 334 nm. The rate of this reaction is directly proportional to the amount of PLP in the sample.

Fluorimetric Assays: Fluorimetric assays operate on a similar principle but utilize reactions that produce a fluorescent signal, offering greater sensitivity. sigmaaldrich.com A common approach involves a PLP-dependent enzyme that converts a substrate into an intermediate, which then reacts with a probe to generate a strong fluorescent signal (e.g., at excitation/emission wavelengths of 535/587 nm). sigmaaldrich.com Such assays are available as commercial kits and can detect PLP at picomolar levels, making them suitable for a wide variety of biological samples. sigmaaldrich.com Another fluorimetric method involves the oxidation of pyridoxal in the presence of cyanide to form a highly fluorescent product, which can be adapted for flow injection analysis, enabling a high sample throughput. tandfonline.com

Enzyme-Linked Assays for Pyridoxal 5'-Phosphate Activity Determination

The determination of Pyridoxal 5'-Phosphate (PLP) activity, or more accurately its concentration, is crucial in various research contexts. Enzyme-based assays offer a highly specific and sensitive method for this purpose. These assays are not "enzyme-linked" in the traditional sense of an ELISA, but rather rely on the function of PLP as an essential coenzyme for specific apoenzymes (enzymes lacking their cofactor). The fundamental principle involves the reconstitution of a holoenzyme by the addition of a PLP-containing sample to a preparation of a specific apoenzyme. The resulting enzymatic activity is directly proportional to the amount of PLP present in the sample.

Several PLP-dependent enzymes are utilized for these assays, with tyrosine decarboxylase and D-amino acid aminotransferase being prominent examples.

Tyrosine Decarboxylase-Based Assays: The apoenzyme of tyrosine decarboxylase (apo-TDC) is frequently used for PLP quantification. When PLP is introduced, it binds to apo-TDC, forming the active holoenzyme. This holoenzyme then catalyzes the decarboxylation of a substrate, typically L-tyrosine, to produce tyramine and carbon dioxide. worthington-biochem.comworthington-biochem.com The rate of this reaction can be measured through various detection methods:

Fluorometric Detection: The product, tyramine, can be extracted and reacted with a fluorogenic agent like fluorescamine to form a fluorescent product. nih.gov The intensity of the fluorescence is then measured, providing a sensitive quantification of the original PLP concentration.

Spectrophotometric Detection: In this approach, the tyramine produced is further oxidized by tyramine oxidase, generating hydrogen peroxide. The hydrogen peroxide then reacts with specific chromogenic substrates in the presence of peroxidase to yield a colored product, which can be quantified by measuring its absorbance. worthington-biochem.comnih.gov

Radioenzymatic Detection: This method uses a radiolabeled substrate, such as L-[³H]tyrosine. The resulting radiolabeled tyramine is selectively extracted and its radioactivity is measured using liquid scintillation counting. This technique offers high sensitivity, capable of detecting PLP concentrations in the nanomolar range. nih.gov

D-amino acid aminotransferase-Based Assays: Another approach involves the use of D-amino acid aminotransferase (D-AAT), a PLP-dependent enzyme. The apoenzyme of D-AAT from thermophilic bacteria can be prepared by ultraviolet irradiation. nih.gov The addition of PLP restores the enzyme's activity, which can be measured. The reconstituted holoenzyme's activity shows a linear correlation with PLP concentrations, typically in the 10-40 nM range. nih.gov

Commercially available kits often simplify these procedures. For instance, a fluorometric assay kit may provide a PLP-dependent enzyme, its substrate, and a probe. sigmaaldrich.com In this system, the reconstituted enzyme converts the substrate into an intermediate that reacts with the probe to generate a strong fluorescent signal (e.g., at λEx = 535 nm / λEm = 587 nm), allowing for the detection of as little as 0.2 pmol of PLP. sigmaaldrich.com

| Assay Principle | Apoenzyme Used | Detection Method | Key Features | Reference |

|---|---|---|---|---|

| Enzyme Reconstitution | Tyrosine Decarboxylase (TDC) | Fluorometric | High sensitivity; involves derivatization of the product tyramine. | nih.gov |

| Enzyme Reconstitution | Tyrosine Decarboxylase (TDC) | Spectrophotometric | Rapid and suitable for standard laboratory equipment. | nih.gov |

| Enzyme Reconstitution | Tyrosine Decarboxylase (TDC) | Radioenzymatic | Extremely sensitive; allows direct measurement in plasma without deproteinization. | nih.gov |

| Enzyme Reconstitution | D-amino acid aminotransferase (D-AAT) | (Not specified) | Linear response in the low nanomolar range (10-40 nM). | nih.gov |

| Enzyme Reconstitution & Fluorometric Probe | Generic PLP-dependent enzyme | Fluorometric | Available in commercial kits; high-throughput adaptable; detects picomole levels. | sigmaaldrich.com |

Sample Preparation Strategies for Diverse Biological and Chemical Research Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of Pyridoxal 5'-Phosphate. The primary goals are to remove interfering substances, such as proteins, and to ensure the stability of the analyte throughout the process.

In biological matrices like plasma or tissue homogenates, proteins can interfere with analytical methods and damage chromatographic columns. Therefore, their removal is essential. Protein precipitation is a common and effective technique for this purpose. This process involves the addition of a precipitating agent to the sample, which causes the proteins to denature and aggregate, allowing for their separation by centrifugation.

Several agents are commonly used for the de-proteinization of samples for PLP analysis:

Trichloroacetic Acid (TCA): TCA is a strong acid that effectively precipitates proteins. It is frequently used in sample preparation for the analysis of PLP and other small molecules. nih.govresearchgate.net Precipitation with TCA has been shown to be a method of choice for the analysis of acid-basic analytes by gas chromatography-mass spectrometry (GC-MS). nih.gov A combination of TCA and acetone is also a widely used protocol that aggressively removes non-protein compounds. researchgate.net

Perchloric Acid (PCA): Similar to TCA, perchloric acid is another strong acid used for protein precipitation in the analysis of vitamin B6 metabolites. nih.gov

Organic Solvents (Acetone, Methanol, Acetonitrile): Organic solvents like acetone, methanol, and acetonitrile are also effective protein precipitating agents. nih.govnih.gov Acetone, in particular, has been reported to be a highly efficient method in terms of protein yield and ease of use. Chloroform/methanol precipitation has also been shown to deliver high protein recovery. nih.gov

The choice of precipitation method can influence the recovery of the analyte and the removal of interferences. Studies comparing different methods have found that for certain applications, some techniques offer advantages over others. For example, one study comparing acetone, TCA/acetone wash, and TCA/acetone precipitation for human plasma found that acetone precipitation was the most efficient. Another study on rat brain structures concluded that while chloroform/methanol and acetone gave the highest protein recovery, TCA precipitation resulted in the best protein separation for 2-D electrophoresis. nih.gov

| Precipitating Agent | Mechanism of Action | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Trichloroacetic Acid (TCA) | Acidification causes protein denaturation and loss of solubility. | Effective at removing a wide range of proteins; compatible with subsequent derivatization for GC-MS. | Harsh; can cause co-precipitation of some analytes. | nih.govresearchgate.net |

| Perchloric Acid (PCA) | Similar to TCA, works by acidification. | Effective for de-proteinization. | Strongly acidic, may require neutralization. | nih.gov |

| Acetone | Reduces the dielectric constant of the solution, disrupting the hydration shell of proteins. | High protein yield; simple procedure; good pellet stability. | Requires cold temperatures to minimize protein denaturation. | |

| Methanol/Acetonitrile | Similar to acetone, acts by reducing the polarity of the solvent. | Effective in removing proteins. | Efficiency can vary depending on the specific sample matrix. | nih.gov |

| Chloroform/Methanol | A biphasic system that separates proteins from lipids and aqueous components. | High protein recovery. | More complex procedure involving multiple phases. | nih.gov |

Pyridoxal 5'-phosphate is known to be a labile compound, susceptible to degradation, particularly when exposed to light. This instability necessitates careful handling and storage of samples to ensure the integrity of the analytical results.

PLP is particularly sensitive to photodegradation. nih.govlshtm.ac.uk Exposure to light, especially in aqueous solutions, can lead to its irreversible degradation. lshtm.ac.uk A primary photodegradation product has been identified as 4-pyridoxic acid 5'-phosphate (PAP), which is formed through the oxidation of the aldehyde group at the 4' position of the PLP molecule. lshtm.ac.uknih.gov Studies have shown that aqueous solutions of PLP can be unstable after just 4 hours of light exposure. lshtm.ac.uknih.gov The photodegradation process is also dependent on the presence of oxygen. lshtm.ac.uk

Therefore, a critical aspect of sample preparation and storage is the rigorous protection of all solutions containing PLP from light. This is typically achieved by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to ambient light during all experimental procedures.

In addition to light sensitivity, the stability of PLP in solution is also a factor. While it is unstable in aqueous solutions upon light exposure, studies have shown that when protected from light, PLP solutions can be stable for at least 24 hours at room temperature. lshtm.ac.uknih.gov The presence of other molecules, such as lysine (B10760008), can accelerate the degradation of PLP through the formation of Schiff bases, and this reaction can be enhanced by phosphate ions. nih.govresearchgate.net

| Condition | Observation | Primary Degradation Product | Recommendation | Reference |

|---|---|---|---|---|

| Aqueous solution, exposed to light | Unstable; significant degradation observed within 4 hours. | 4-Pyridoxic acid 5'-phosphate (PAP) | Strictly avoid light exposure at all stages of handling and analysis. | lshtm.ac.uknih.gov |

| Aqueous solution, protected from light | Generally stable for at least 24 hours at room temperature. | - | Store samples and standards protected from light (e.g., in amber vials or foil-wrapped tubes). | lshtm.ac.uknih.gov |

| Presence of amino groups (e.g., lysine) | Accelerated degradation via Schiff base formation. | Pyridoxylidenelysine | Consider the matrix composition when evaluating stability. | nih.govresearchgate.net |

Emerging Research Directions and Methodological Innovations in Pyridoxal 5 Phosphate Studies

Application of Deep Learning Algorithms in Pyridoxal (B1214274) 5'-Phosphate Concentration Prediction and Related Research

The prediction of serum PLP concentration has traditionally relied on multivariable linear regression (MLR) models, which have shown limited predictive power. nih.govresearchgate.netnih.gov To address this, researchers have developed deep learning algorithms (DLA) that demonstrate superior performance in predicting serum PLP levels. nih.govresearchgate.netnih.gov

One study utilized a 4-hidden-layer deep neural network to predict PLP concentration based on a wide range of inputs, including dietary intake, supplement use, sociodemographic data, lifestyle factors, and various biomarkers. nih.govnih.gov Using data from the National Health and Nutrition Examination Survey (NHANES), the DLA achieved a significantly higher coefficient of determination (R²) of 0.47 in the test dataset, compared to 0.18 for the traditional MLR model. nih.govresearchgate.net This indicates a much stronger correlation between the predicted and actual serum PLP concentrations.

The success of this DLA highlights the potential of artificial intelligence in nutritional research and disease prevention. researchgate.net By considering complex, non-linear relationships between various predictors, deep learning models can provide a more accurate assessment of an individual's vitamin B6 status. nih.govproquest.com

Table 1: Comparison of Predictive Models for Serum PLP Concentration

| Model | Coefficient of Determination (R²) | Dataset |

|---|---|---|

| Deep Learning Algorithm (DLA) | 0.47 | Test Dataset |

| Multivariable Linear Regression (MLR) | 0.18 | Test Dataset |

This table illustrates the superior predictive performance of the Deep Learning Algorithm over the traditional Multivariable Linear Regression model in determining serum PLP concentration.

These advanced computational models are not only improving prediction accuracy but are also helping to identify complex dietary patterns and lifestyle factors that influence vitamin B6 levels. proquest.com This can lead to more personalized nutritional recommendations and a better understanding of the role of PLP in various health outcomes. researchgate.net

Engineering of PLP-Dependent Enzymes for Novel Catalytic Functions and Research Tools

Pyridoxal 5'-phosphate-dependent enzymes are remarkably versatile biocatalysts, involved in a wide array of chemical reactions such as transamination, decarboxylation, and racemization. nih.govfrontiersin.orgfrontiersin.org This catalytic diversity makes them attractive tools for various biotechnological and pharmaceutical applications, particularly in the synthesis of unnatural amino acids and chiral amines. nih.govresearchgate.net

Researchers are increasingly using protein engineering and directed evolution to create novel PLP-dependent enzymes with enhanced or entirely new catalytic functions. nih.govrcsb.org Directed evolution mimics the process of natural selection in a laboratory setting, allowing scientists to generate enzyme variants with desired properties. rcsb.org This involves creating a library of mutated enzymes and then screening for those that exhibit the desired activity. rcsb.org

Key Research Findings in PLP-Enzyme Engineering:

Development of Novel Catalytic Functions: The inherent catalytic promiscuity of the PLP cofactor is being exploited to engineer enzymes for new chemical transformations. nih.gov This has led to the development of biocatalysts for the asymmetric synthesis of valuable chiral compounds. nih.gov

Expansion of the Biocatalyst Toolbox: Genetic modification and mining of natural diversity have significantly expanded the range of available transaminases for the stereoselective synthesis of amines and amino acids. nih.gov

Creation of Research Tools: Engineered PLP-dependent enzymes serve as valuable research tools for studying enzyme mechanisms and for the production of specific molecules for further investigation. nih.govfrontiersin.org A chemo-proteomic strategy using functionalized cofactor mimics has been developed to identify and characterize the "PLPome" – the full complement of PLP-dependent enzymes in an organism. nih.gov

The ability to tailor the properties of PLP-dependent enzymes opens up new possibilities for green chemistry, drug development, and metabolic engineering. nih.govfrontiersin.org

Cross-Disciplinary Approaches Integrating Pyridoxal 5'-Phosphate Metabolism with Host-Microbe Interactions

The intricate relationship between the host and its gut microbiota is a rapidly growing area of research, with significant implications for understanding PLP metabolism. mdpi.comnih.gov The gut microbiome can both produce and consume B vitamins, including vitamin B6, thereby influencing the host's vitamin status. nih.gov

Key Aspects of Host-Microbe Interactions in PLP Metabolism:

Microbial Vitamin B6 Synthesis: Certain gut bacteria, such as species from the Bacteroidetes and Actinobacteria phyla, can synthesize vitamin B6. nih.govrupahealth.comhealthfirstconsulting.com This microbial production can serve as a source of vitamin B6 for the host. nih.gov

Influence on Microbiota Composition: The availability of vitamin B6 in the gut can influence the composition and function of the microbiota. nih.gov Some bacterial species are unable to produce their own vitamin B6 and rely on external sources. nih.gov

Metabolic Interplay: PLP-dependent enzymes play a crucial role in the metabolism of both the host and the gut microbiota, particularly in pathways involving amino acids like tryptophan. mdpi.comnih.gov Dysregulation of these pathways can have pathological consequences. mdpi.comnih.gov

This interplay highlights the importance of a cross-disciplinary approach, integrating microbiology, nutrition, and immunology, to fully comprehend the role of PLP in health. nih.gov Understanding how diet and the microbiome interact to regulate PLP levels could lead to novel therapeutic strategies for a variety of conditions. mdpi.comnih.gov The complexity of these interactions necessitates collaborative research efforts to unravel the mechanisms at play. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。